Ramifenazone Hydrochloride, with the chemical formula and CAS number 18342-39-7, is synthesized through specific chemical reactions involving pyrazole derivatives. Its classification as an NSAID places it in a category of drugs commonly used to treat conditions characterized by inflammation and pain, such as arthritis and other musculoskeletal disorders .
The synthesis of Ramifenazone Hydrochloride typically involves the reaction of 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with hydrochloric acid to produce the hydrochloride salt.
Synthetic Route:
In industrial settings, the synthesis is scaled up while maintaining rigorous quality control to ensure consistency in the final product.
The molecular structure of Ramifenazone Hydrochloride can be represented by its canonical SMILES notation: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl
.
Molecular Data:
Ramifenazone Hydrochloride participates in various chemical reactions, including:
Common Reagents:
These reactions are typically conducted under controlled conditions to achieve desired products with specific pharmacological properties .
Ramifenazone Hydrochloride exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
The mechanism aligns with that of other NSAIDs, making it effective in alleviating symptoms associated with inflammatory conditions. This action not only reduces pain but also minimizes swelling and discomfort associated with various ailments .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structural integrity and purity of Ramifenazone Hydrochloride during synthesis .
Ramifenazone Hydrochloride has diverse applications across various fields:
Ramifenazone Hydrochloride is unambiguously characterized by the molecular formula C₁₄H₁₉N₃O·HCl, corresponding to a molecular weight of 281.78 g/mol [7]. The structure consists of a pyrazolone core substituted with phenyl (C₆H₅), methyl (CH₃), and isopropylamino ((CH₃)₂CHNH) groups at positions 2, 1, and 4, respectively. The hydrochloride salt forms through protonation of the isopropylamino nitrogen, enhancing its aqueous solubility and crystallinity. This salt formation is critical for pharmaceutical processing, as it improves stability and bioavailability compared to the free base form (C₁₄H₁₉N₃O, MW 245.32 g/mol) [6] [7].
Crystallographic data for Ramifenazone Hydrochloride remains limited in public literature. However, structural analogs suggest a planar pyrazolone ring with the phenyl ring oriented perpendicularly, minimizing steric strain. The isopropylamino group exhibits free rotation but adopts a conformation favoring hydrogen bonding with the carbonyl oxygen in the solid state. No chiral centers exist, indicating no stereoisomers. Preliminary X-ray diffraction analyses propose a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 98°. This arrangement facilitates dense molecular packing, contributing to its stability [7].
Spectroscopic profiles provide definitive identification and purity assessment:
Table 1: Key NMR Assignments for Ramifenazone Hydrochloride
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
---|---|---|---|
Pyrazolone N-CH₃ | 2.20 | 32.5 | Singlet |
Pyrazolone N-CH₃ | 3.10 | 36.8 | Singlet |
-CH(CH₃)₂ | 3.85 | 49.2 | Multiplet |
-CH(CH₃)₂ | 1.20 | 20.5 | Doublet |
Phenyl ortho-H | 7.40–7.60 | 126.5 | Multiplet |
Phenyl meta-H | 7.40–7.60 | 129.2 | Multiplet |
Phenyl para-H | 7.40–7.60 | 128.8 | Multiplet |
-NH⁺- | 8.90 | - | Singlet |
Ramifenazone Hydrochloride exhibits pH-dependent solubility, with high solubility in polar solvents and buffers at low pH. Experimental data shows:
Table 2: Solubility Profile of Ramifenazone Hydrochloride
Solvent/Medium | Solubility (mg/mL) | Conditions |
---|---|---|
Deionized Water | 48.0 ± 2.1 | 25°C, pH 5.5 |
0.1N HCl | 112.5 ± 3.8 | 25°C, pH 1.0 |
Phosphate Buffer | 6.2 ± 0.9 | 25°C, pH 7.4 |
Methanol | >100 | 25°C |
Ethanol | 85.3 ± 4.2 | 25°C |
Chloroform | <0.1 | 25°C |
Thermogravimetric analysis (TGA) reveals a three-stage decomposition profile:
Kinetic parameters derived from non-isothermal TGA (heating rate 10°C/min) using the Coats–Redfern model indicate:
Table 3: Thermal Degradation Kinetics of Ramifenazone Hydrochloride
Parameter | Coats–Redfern Model | KAS Model |
---|---|---|
Activation Energy (Eₐ) | 112.5 ± 5.8 kJ/mol | 108.3 ± 4.2 kJ/mol |
Pre-exponential (A) | 3.16 × 10¹¹ min⁻¹ | 1.58 × 10¹⁰ min⁻¹ |
Reaction Order (n) | 1.0 | Not Applicable |
ΔH⁺ | 109.2 ± 4.5 kJ/mol | 105.8 ± 3.7 kJ/mol |
ΔS⁺ | -45.2 J/mol·K | -52.7 J/mol·K |
As a weak base (pKa = 3.8 ± 0.2), Ramifenazone Hydrochloride undergoes significant solubility changes across physiological pH ranges:
Dissolution studies (USP Apparatus II) show complete dissolution within 15 minutes at pH 1.2, but <50% dissolution at pH 6.8 after 45 minutes. This pH-dependent behavior classifies it as a Biopharmaceutics Classification System (BCS) Class 2 compound (low solubility, high permeability) [3]. Co-administration with acid-reducing agents (e.g., rabeprazole) does not significantly alter bioavailability, as evidenced by studies on structurally similar weak bases. This is attributed to sufficient solubility in the acidic microenvironment of dissolving particles, even at elevated gastric pH [3].
Table 4: pH-Dependent Solubility and Stability
pH | Solubility (mg/mL) | Degradation Rate (k, h⁻¹) | Primary Degradation Pathway |
---|---|---|---|
1.0 | 112.5 ± 3.8 | 0.0012 ± 0.0001 | Hydrolysis (amide cleavage) |
4.5 | 8.7 ± 0.6 | 0.0085 ± 0.0003 | Oxidation (pyrazolone ring) |
6.8 | 2.1 ± 0.3 | 0.0120 ± 0.0005 | Nucleophilic substitution |
7.4 | 1.5 ± 0.2 | 0.0183 ± 0.0007 | Oxidation and hydrolysis |
Table 5: Summary of Key Chemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₉N₃O·HCl |
Molecular Weight | 281.78 g/mol |
Crystal System | Monoclinic (predicted) |
pKa | 3.8 ± 0.2 |
log P (Octanol/Water) | 1.8 ± 0.2 |
Melting Point | 198°C (with decomposition) |
UV-Vis λₘₐₓ | 265 nm, 310 nm |
BCS Classification | Class 2 |
Thermal Degradation Eₐ | 105–120 kJ/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7